molecular formula C23H16N4O2S B12367279 Kdm4D-IN-3

Kdm4D-IN-3

Cat. No.: B12367279
M. Wt: 412.5 g/mol
InChI Key: NSLQGQZYAAHVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kdm4D-IN-3 is a small molecule inhibitor that targets the histone demethylase KDM4D. This compound has shown potential in scientific research, particularly in the fields of epigenetics and cancer therapy. KDM4D is part of the KDM4 family of histone demethylases, which play a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone proteins .

Preparation Methods

The synthetic routes and reaction conditions for Kdm4D-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods for this compound are likely to involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Kdm4D-IN-3 primarily undergoes reactions typical of small molecule inhibitors, including binding to the active site of the KDM4D enzyme. The compound’s interactions with KDM4D involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Common reagents and conditions used in these reactions include organic solvents and specific catalysts that facilitate the binding process .

Scientific Research Applications

Kdm4D-IN-3 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of histone demethylases and their role in gene regulation.

    Biology: Helps in understanding the epigenetic mechanisms that control cell differentiation and proliferation.

    Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancers that exhibit overexpression of KDM4D.

Mechanism of Action

Kdm4D-IN-3 exerts its effects by specifically inhibiting the demethylase activity of KDM4D. The compound binds to the active site of the enzyme, preventing it from removing methyl groups from histone proteins. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and differentiation. The molecular targets and pathways involved include the PI3K-Akt-Foxo1 pathway, which is crucial for cell survival and metabolism .

Comparison with Similar Compounds

Kdm4D-IN-3 is unique in its specificity for KDM4D compared to other inhibitors that target multiple histone demethylases. Similar compounds include:

This compound stands out due to its selective inhibition of KDM4D, making it a valuable tool for studying the specific roles of this enzyme in various biological processes.

Properties

Molecular Formula

C23H16N4O2S

Molecular Weight

412.5 g/mol

IUPAC Name

1-[6,7-bis(furan-2-yl)quinoxalin-2-yl]-3-phenylthiourea

InChI

InChI=1S/C23H16N4O2S/c30-23(25-15-6-2-1-3-7-15)27-22-14-24-18-12-16(20-8-4-10-28-20)17(13-19(18)26-22)21-9-5-11-29-21/h1-14H,(H2,25,26,27,30)

InChI Key

NSLQGQZYAAHVFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CN=C3C=C(C(=CC3=N2)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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